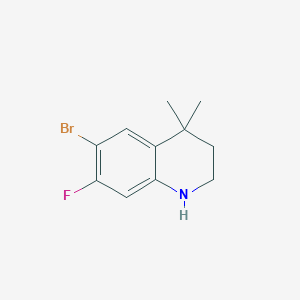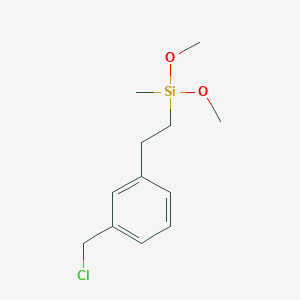
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane: is an organosilicon compound with the molecular formula C12H19ClO2Si It is characterized by the presence of a chloromethyl group attached to a phenethyl moiety, which is further bonded to a dimethoxy(methyl)silane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane typically involves the reaction of 3-(chloromethyl)phenethyl alcohol with dimethoxy(methyl)silane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts used include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrosilylation: The silane group can undergo hydrosilylation reactions with alkenes and alkynes, facilitated by transition metal catalysts.
Oxidation: The phenethyl moiety can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, with reactions conducted under inert atmospheres (e.g., nitrogen or argon).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used, often in acidic or basic media.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.
Hydrosilylation Products: Silane-functionalized alkanes or alkenes.
Oxidation Products: Phenethyl ketones or aldehydes.
Applications De Recherche Scientifique
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane involves its ability to undergo various chemical transformations. The chloromethyl group is reactive towards nucleophiles, allowing for the introduction of different functional groups. The silane moiety can participate in hydrosilylation reactions, enabling the formation of silicon-carbon bonds. These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Chloromethyl)phenethyl)trimethoxysilane
- (3-(Chloromethyl)phenethyl)triethoxysilane
- (3-(Chloromethyl)phenethyl)dimethylsilane
Uniqueness
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is unique due to the presence of both chloromethyl and dimethoxy(methyl)silane groups, which confer distinct reactivity and versatility. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in synthetic and industrial chemistry.
Propriétés
Formule moléculaire |
C12H19ClO2Si |
|---|---|
Poids moléculaire |
258.81 g/mol |
Nom IUPAC |
2-[3-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,7-8,10H2,1-3H3 |
Clé InChI |
AFJSBUWKGNEOQM-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(CCC1=CC(=CC=C1)CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)

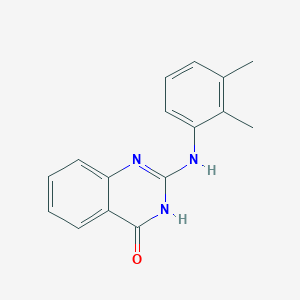

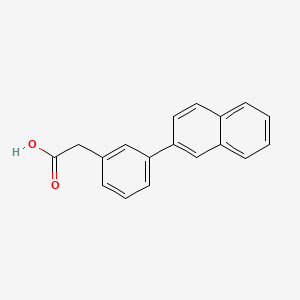
![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)
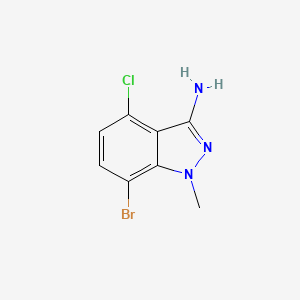
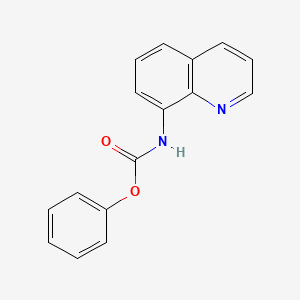

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
